

Seviteronel safety profile comparison other CYP17 inhibitors

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Compound Focus: Seviteronel

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Seviteronel vs. Other Agents: Safety and Efficacy Profile

The table below summarizes the safety and activity data for **seviteronel** from Phase I clinical trials, alongside common adverse events associated with other relevant drugs for context.

Agent	Most Common Adverse Events (AEs)	Serious Adverse Events (SAEs) & DLTs	Recommended Phase 2 Dose (RP2D)	Reported Clinical Activity
Seviteronel (in men with CRPC) [1]	Fatigue (71%), Dizziness (52%), Blurred vision (38%), Dysgeusia (33% - taste disorder). Mostly Grade 1-2.	No DLTs observed up to 750 mg once daily.	600 mg once daily	Not the primary focus of this early trial; activity was assessed as a secondary objective [1].

Agent	Most Common Adverse Events (AEs)	Serious Adverse Events (SAEs) & DLTs	Recommended Phase 2 Dose (RP2D)	Reported Clinical Activity
Seviteronel (in women with breast cancer) [2] [3]	Tremor (42%), Nausea (42%), Vomiting (37%), Fatigue (37%). Mostly Grade 1-2.	DLTs occurred: G3 confusional state (750 mg), G3 mental status change & G3 delirium (600 mg). No DLTs at 450 mg.	450 mg once daily	CBR16/24: 4 of 7 pts at RP2D (450 mg) had clinical benefit at 16 or 24 weeks. No objective tumor responses [2].
Abiraterone Acetate (in men with mCRPC) [4]	Musculoskeletal/connective tissue disorders, Anemia, Back pain, Hypertension, Fatigue, Hypokalemia [4].	More Grade 3/4 AEs and deaths occurred in the standard-of-care group compared to the abiraterone group [4].	N/A (Approved drug)	N/A
Enzalutamide (as referenced) [5]	Preclinical study; safety profile not detailed in these results.	Preclinical study; not assessed.	N/A (Approved drug)	Preclinical data showed it radiosensitized AR+ TNBC cells [5].

Detailed Experimental Protocols and Key Findings

To ensure reproducibility, here is a detailed overview of the methodologies from the key **seviteronel** clinical trials.

Phase I Study in Men with Castration-Resistant Prostate Cancer (CRPC) [1]

- **Objective:** Primary: Establish safety, tolerability, and maximum tolerated dose (MTD). Secondary: Assess pharmacokinetics, PSA levels, and tumor response.
- **Study Design:** Open-label, dose-escalation.
- **Dosing:** **Seviteronel** was administered once daily at 600 mg (with dose titration), 750 mg, and 900 mg (without titration) in 28-day cycles.
- **Patient Population:** 21 chemotherapy-naïve men with CRPC, the majority of whom had progressed on prior abiraterone or enzalutamide.
- **Key Safety Findings:** The study did not observe any dose-limiting toxicities (DLTs) through the 750 mg dose. Most AEs were Grade 1 or 2, and common AEs like dizziness and blurred vision often improved with dose reduction or interruption. The 600 mg dose was selected as the RP2D.

Phase I Study in Women with Breast Cancer [2] [3]

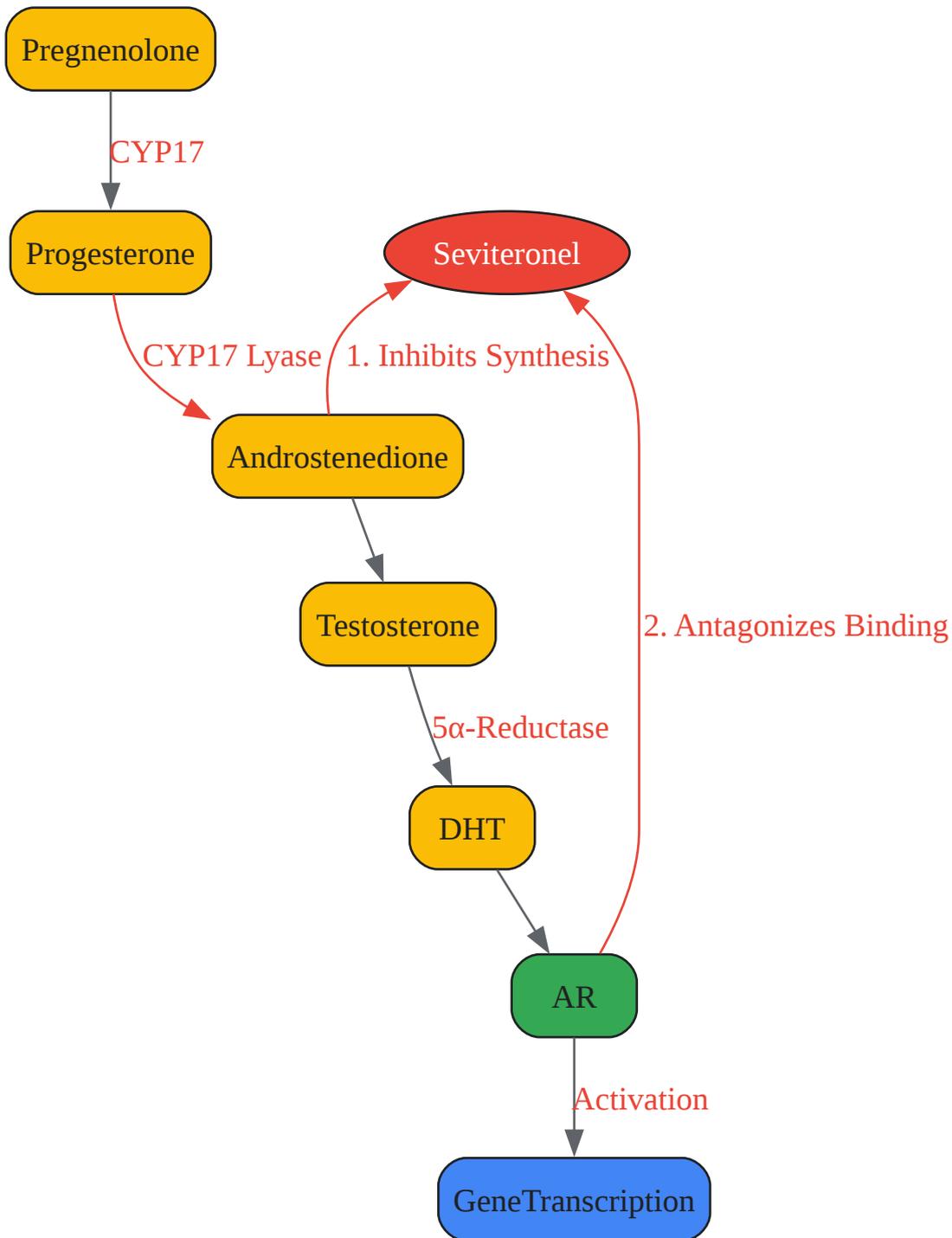
- **Objective:** Primary: Determine safety, tolerability, and MTD. Secondary: Describe pharmacokinetics in women and estimate initial activity via clinical benefit rate (CBR).
- **Study Design:** Open-label, dose de-escalation.
- **Dosing:** **Seviteronel** was administered in de-escalating cohorts of 750 mg, 600 mg, and 450 mg once daily after DLTs were observed at higher doses.
- **Patient Population:** 19 women with locally advanced or metastatic ER+ breast cancer or triple-negative breast cancer (TNBC).
- **Key Safety Findings:** DLTs involving central nervous system effects (confusional state, delirium) were observed at 750 mg and 600 mg doses. No DLTs were found at 450 mg, establishing it as the RP2D.
- **Key Efficacy Findings:** Clinical benefit, defined as stable disease or better, was observed in 2 TNBC patients at 16 weeks and 2 ER+ patients at 24 weeks at the RP2D.

Mechanism of Action and Signaling Pathway

Seviteronel has a dual mechanism of action, which distinguishes it from some other hormonal therapies [2] [5]:

- **CYP17 Lyase Inhibition:** It selectively inhibits the CYP17A1 enzyme, specifically blocking its 17,20-lyase activity. This crucial step disrupts the synthesis of androgens (like DHEA and androstenedione) downstream from pregnenolone.
- **Androgen Receptor Antagonism:** It acts as a competitive antagonist of the androgen receptor (AR), binding to it and preventing its activation by androgens, even some mutated forms of the receptor.

The diagram below illustrates where **seviteronel** acts in the androgen synthesis pathway and on the AR itself.



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Key Differentiators and Considerations for Researchers

- **Dual Mechanism:** **Seviteronel**'s combination of CYP17 lyase inhibition and direct AR antagonism in a single molecule is a key differentiator from agents like abiraterone (primarily a CYP17 inhibitor) or enzalutamide (primarily an AR antagonist) [2] [5].
- **Tolerability and Dosing:** The safety profile is characterized by neurologic (dizziness, tremor) and gastrointestinal events, which are distinct from the mineralocorticoid-related AEs (hypertension, hypokalemia) common with abiraterone or the musculoskeletal issues reported with AR inhibitors [1] [2] [4]. The RP2D differs by sex and cancer type (600 mg for men with CRPC, 450 mg for women with breast cancer), highlighting the importance of context in trial design [1] [2].
- **Potential in Combination Therapy:** Preclinical evidence suggests **seviteronel** may have a radiosensitizing effect in AR-positive triple-negative breast cancer models, indicating its potential utility in combination with radiation therapy [5].

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